molecular formula C11H10ClN3O B1603430 4-(Benzyloxy)-6-chloropyrimidin-2-amine CAS No. 210992-85-1

4-(Benzyloxy)-6-chloropyrimidin-2-amine

Cat. No.: B1603430
CAS No.: 210992-85-1
M. Wt: 235.67 g/mol
InChI Key: LFDDHABRCWHVEF-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry and chemical biology due to its prevalence in essential biomolecules and its versatile chemical nature. As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA, the very blueprints of life. drugbank.com This inherent biological relevance makes the pyrimidine ring a "privileged scaffold" in drug design, as molecules incorporating this structure are often well-recognized by biological systems. nih.gov

The significance of pyrimidine derivatives extends to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. researchgate.netresearchgate.net Their ability to act as bioisosteres for other aromatic rings and to form multiple hydrogen bonds allows for the fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties. The structural versatility of the pyrimidine ring, which can be readily functionalized at various positions, provides medicinal chemists with a powerful tool to generate diverse molecular libraries for high-throughput screening and lead optimization. researchgate.net

Historical Context of Pyrimidine Derivatives in Drug Discovery

The journey of pyrimidine derivatives in the realm of drug discovery began with the isolation and study of naturally occurring pyrimidines in the late 19th and early 20th centuries. The first pyrimidine derivative to be isolated was alloxan (B1665706) in 1818, obtained through the oxidation of uric acid. researchgate.net The systematic study of pyrimidines commenced in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate (B1235776) and amidines. google.com

A pivotal moment in the history of pyrimidine-based drugs was the development of the Biginelli reaction in 1891, a one-pot synthesis that efficiently produces a variety of pyrimidine derivatives. nih.gov The mid-20th century saw the emergence of pyrimidine-based drugs with significant therapeutic impact, such as the anticancer agent 5-fluorouracil (B62378) and the diuretic amiloride. The discovery that many enzymes utilize purine (B94841) and pyrimidine-based cofactors further fueled research into these compounds as potential enzyme inhibitors. This has led to the development of a multitude of blockbuster drugs, including kinase inhibitors for cancer therapy, that feature a pyrimidine core. nih.gov

Rationale for Investigating 4-(Benzyloxy)-6-chloropyrimidin-2-amine in Academic Research

The investigation of this compound in academic and industrial research is primarily driven by its potential as a key intermediate in the synthesis of more complex, biologically active molecules. The specific arrangement of its functional groups—a protected hydroxyl group (benzyloxy), a reactive chlorine atom, and an amino group—makes it a versatile building block for the construction of diverse molecular architectures.

The chlorine atom at the 6-position is a particularly important feature, as it is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the exploration of structure-activity relationships. The amino group at the 2-position and the benzyloxy group at the 4-position can also be modified or may participate in intramolecular reactions to form fused ring systems.

A significant area of application for pyrimidine derivatives is in the development of kinase inhibitors. For instance, a structurally related compound, 5-(Benzyloxy)-4,6-dichloropyrimidine, has been used as an intermediate in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors, which are of interest for the treatment of autoimmune disorders. The structural similarities suggest that this compound could also serve as a precursor for the synthesis of novel kinase inhibitors or other targeted therapeutics. The benzyloxy group can be deprotected to reveal a hydroxyl group, providing another point for modification or interaction with a biological target.

The compound's structure is well-suited for creating libraries of compounds for screening against various biological targets. The ability to selectively react at the chlorine-substituted position allows for the systematic variation of a part of the molecule while keeping the core structure constant, a fundamental strategy in drug discovery.

Below are the key properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₀ClN₃O
Molecular Weight 235.67 g/mol
CAS Number 405930-65-6
Appearance Solid

Overview of Research Methodologies for Novel Compound Characterization

The characterization of a novel compound like this compound is a critical step to confirm its identity, purity, and structure. A multi-pronged analytical approach is typically employed.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For instance, the characteristic signals for the benzyl (B1604629) group and the pyrimidine ring protons would be expected in the ¹H NMR spectrum.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands for N-H stretching of the amine, C-O stretching of the ether, and C-Cl stretching would be anticipated.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A single, sharp peak under various conditions is indicative of a pure substance.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Physical Properties:

Melting Point: The melting point of a solid compound is a useful indicator of its purity. A sharp melting range suggests a pure compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared with the calculated values for the proposed structure.

A comprehensive characterization report for a novel compound would typically include data from several of these techniques to provide unequivocal proof of its structure and purity.

Properties

IUPAC Name

4-chloro-6-phenylmethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDDHABRCWHVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594972
Record name 4-(Benzyloxy)-6-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210992-85-1
Record name 4-(Benzyloxy)-6-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Profiling of 4 Benzyloxy 6 Chloropyrimidin 2 Amine

In Vitro Screening Methodologies for 4-(Benzyloxy)-6-chloropyrimidin-2-amine

In vitro screening methods are fundamental to characterizing the biological profile of this compound and its derivatives. These techniques allow for the precise study of molecular interactions with specific biological targets in a controlled laboratory environment.

Enzyme Inhibition Assays

Enzyme inhibition assays are a primary method for determining the therapeutic potential of pyrimidine (B1678525) derivatives. These compounds have been evaluated against several key enzyme targets.

Kinase Inhibition: The pyrimidine structure is a common feature in kinase inhibitors. Derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) by competing for the ATP-binding site, which disrupts cell cycle progression. Other related compounds, such as 4-N-benzyl-6-chloropyrimidine-2,4-diamine, also function as kinase inhibitors. Furanopyrimidine scaffolds, which are structurally related, have been optimized to create dual inhibitors of MER and AXL receptor tyrosine kinases, important targets in oncology. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Certain pyrimidine derivatives exhibit anti-inflammatory properties through the inhibition of COX-2, an enzyme crucial in inflammation pathways. This suggests that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory agents.

Carbonic Anhydrase (CA) Inhibition: In a study of pyridazine-based sulphonamides, a derivative featuring a benzyloxy group demonstrated potent, single-digit nanomolar inhibitory activity (KI = 4.9 nM) against the cancer-related hCA IX isoform. nih.gov

Table 1: Enzyme Inhibition Data for Pyrimidine Derivatives

Derivative Class Target Enzyme Activity Reference
Pyridazine-based sulphonamide hCA IX KI = 4.9 nM nih.gov
Pyrimidine derivatives COX-2 Potent Inhibition
Furanopyrimidine derivatives MER/AXL Kinase Potent Inhibition nih.gov
4-Amino-pyrimidine derivatives BRD4/PLK1 Dual Inhibition

Cell-Based Assays (e.g., proliferation, viability, signaling pathways)

Cell-based assays provide crucial information on the effects of a compound on cellular functions. Derivatives of the this compound scaffold have been assessed for their impact on cancer cell lines. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. For instance, in vitro cytotoxicity assessments of related pyrimidine derivatives have confirmed their potential as anticancer agents. In one study, newly synthesized pyrimidopyrimidine derivatives showed significant cytotoxic activities against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with IC50 values comparable to the reference drug doxorubicin. nih.gov

Receptor Binding Studies

Receptor binding studies are employed to understand how a compound interacts with cell surface or intracellular receptors. A notable example is the investigation of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a pyrimidine derivative that acts as a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). nih.gov In vitro incubations of BETP with glutathione (B108866) (GSH) showed a rapid reaction, indicating the compound is intrinsically electrophilic and can form covalent adducts with protein residues. nih.gov This highlights the potential for benzyloxy-pyrimidine structures to engage in specific receptor interactions.

High-Throughput Screening (HTS) of this compound Libraries

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify those with a desired biological activity. enamine.net This technology is instrumental in the initial phases of drug discovery. unimore.it In one large-scale screen of over 40,000 compounds against Staphylococcus aureus, HTS was used to identify copper-dependent inhibitors. nih.gov The screening identified several classes of sulfur-containing molecules, including pyridinyl thieno-pyrimidines, as promising hits. nih.gov Such HTS campaigns often utilize pre-plated libraries and various optical readouts like fluorescence intensity and luminescence to efficiently sift through millions of potential candidates. enamine.net The process involves primary screening for hits, followed by dose-response studies to confirm activity and determine potency (e.g., IC50 values). nih.gov

Phenotypic Screening Approaches for this compound

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired change in phenotype, without a preconceived molecular target. This approach has gained traction for being more successful than target-based approaches in certain disease areas, particularly for infectious diseases. unimore.it For example, a phenotypic screening program of a 456-compound library was used to identify broad-spectrum agents against Trypanosoma, Leishmania, and Mycobacterium tuberculosis. researchgate.net This type of screening can uncover compounds with novel mechanisms of action, and subsequent machine learning and chemoinformatic analyses can help prioritize hits and guide the design of more potent derivatives. researchgate.net

Comparative Biological Activity of this compound Across Different Biological Systems

The biological activity of pyrimidine derivatives can vary significantly depending on their specific substitutions and the biological system being tested. For example, a comparative study of the nitrosourea (B86855) pyrimidine analog ACNU showed that while it was highly active against murine L1210 leukemia, it also produced significant myelotoxicity, reducing white blood cell and neutrophil counts in normal mice. nih.gov In contrast, another pyrimidine derivative, chlorozotocin, exhibited reduced bone marrow toxicity at therapeutic doses, a difference attributed to its glucose carrier moiety. nih.gov

Similarly, the antimicrobial activity of pyrimidine derivatives shows structure-dependent variability. In a study of new 2-aminopyrimidine (B69317) derivatives, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal species. nih.gov The results indicated that specific compounds (3b, 10b, and 10c in the study) had excellent antimicrobial activity, which was attributed to the presence of bioactive pyrazole (B372694) rings and electron-donating groups on the structure. nih.gov

Table 2: Comparative Cytotoxicity of Pyrimidopyrimidine Derivatives (IC50 in µM)

Compound HCT-116 (Colorectal) MCF-7 (Breast) HEPG-2 (Liver) Reference
Doxorubicin (Ref.) 4.41±0.2 5.23±0.3 4.88±0.2 nih.gov
Compound 3b 5.21±0.2 6.54±0.4 5.89±0.3 nih.gov
Compound 10b 5.12±0.2 6.33±0.3 5.67±0.3 nih.gov
Compound 10c 4.98±0.2 5.91±0.3 5.11±0.2 nih.gov

Orthogonal Validation Strategies for Observed Biological Activities of this compound

Following the initial identification of a potential biological activity for a compound like this compound from a primary screen, it is imperative to employ a series of orthogonal validation strategies. These strategies utilize distinct and independent methods to confirm the initial findings, ensuring that the observed activity is a genuine effect of the compound on a specific biological target and not an artifact of the primary assay technology. Given that the pyrimidine scaffold is a common feature in kinase inhibitors, a hypothetical observed activity of this compound as an inhibitor of a specific kinase, for instance, a Cdc2-like Kinase (Clk), will be used to illustrate the validation workflow. nih.govnih.gov

The validation process is multi-tiered, typically beginning with confirmation of direct biochemical activity, followed by biophysical assays to verify target engagement, and culminating in cell-based assays to establish efficacy in a more physiologically relevant environment. nih.gov

Biochemical Activity Confirmation

The first step in validation is to confirm the inhibitory activity of this compound using a biochemical assay, preferably one that relies on a different detection method than the primary screen. For a kinase, this often involves a radiometric or fluorescence-based assay that directly measures the phosphorylation of a substrate peptide or protein. The goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). To assess initial selectivity, the compound would be tested against the primary target kinase as well as closely related kinases.

Table 1: Illustrative Biochemical IC50 Data for this compound

This table presents hypothetical data from a biochemical assay to confirm the potency and initial selectivity of the compound against related kinases.

Kinase TargetIC50 (nM)
Clk185
Clk460
Dyrk1A95
PKA> 10,000
CDK28,500

Biophysical Validation of Direct Target Engagement

To ensure that the observed biochemical inhibition is due to a direct physical interaction between this compound and the target protein, biophysical assays are employed. These methods can confirm binding and provide insights into the mechanism of action. nih.gov

Differential Scanning Fluorimetry (DSF): This technique measures the change in the thermal stability of a target protein upon ligand binding. A positive shift in the melting temperature (ΔTm) indicates that the compound binds to and stabilizes the protein, providing strong evidence of direct engagement. researchgate.netnih.gov

Cellular Thermal Shift Assay (CETSA): As a more advanced method, CETSA can verify target engagement within intact cells. nih.gov This label-free method assesses the thermal stabilization of the target protein in its native cellular environment after treatment with the compound, bridging the gap between in vitro biochemical assays and cell-based functional outcomes.

Table 2: Example Biophysical Data for Target Engagement

This table shows a hypothetical thermal shift induced by this compound, confirming direct binding to the target kinase.

Assay TypeTarget ProteinConcentration of CompoundThermal Shift (ΔTm) in °C
DSFPurified Clk410 µM+ 5.2
CETSAEndogenous Clk4 in Cells10 µM+ 3.8

Cell-Based Functional Assays

The final stage of orthogonal validation involves demonstrating the compound's activity in a cellular context. For a kinase inhibitor, this typically involves measuring the inhibition of a known downstream signaling event. For example, if this compound inhibits a Clk kinase, a relevant cellular assay would be to measure the phosphorylation status of a known Clk substrate, such as an SR protein involved in mRNA splicing. nih.gov A reduction in the phosphorylation of this substrate in a dose-dependent manner would confirm that the compound is cell-permeable and engages its target to produce a functional consequence.

Table 3: Hypothetical Cellular Target Inhibition Data

This table illustrates the functional effect of this compound on a downstream substrate in a cell-based assay.

Concentration of Compound (µM)Cellular Substrate Phosphorylation (% of Control)
0.185%
1.042%
10.015%
25.08%

Broad Selectivity Profiling

To fully characterize the compound, its selectivity should be profiled against a broad panel of kinases, often numbering in the hundreds. nih.govnih.gov This provides a comprehensive view of its on-target and off-target activities, which is crucial for its potential use as a specific chemical probe. The results would distinguish a highly selective inhibitor from a more promiscuous one, guiding its application in further research.

By systematically applying these orthogonal validation strategies—from direct biochemical inhibition and biophysical binding to functional cellular assays and broad selectivity profiling—researchers can build a robust body of evidence to confirm the biological activity and mechanism of action of this compound.

Structure Activity Relationship Sar Studies of 4 Benzyloxy 6 Chloropyrimidin 2 Amine Derivatives

Design Principles for 4-(Benzyloxy)-6-chloropyrimidin-2-amine Analogues

The design of analogues of this compound is a meticulous process guided by initial biological data and computational methodologies aimed at optimizing target affinity and selectivity.

Rational Design Based on Initial Biological Data

Rational drug design for this scaffold often begins with the analysis of initial screening data and the elucidation of the target's binding site. For pyrimidine-based inhibitors, such as those targeting protein kinases, the 2-aminopyrimidine (B69317) moiety is a common hinge-binding element. nih.gov The design process for analogues would therefore focus on modifying other parts of the molecule to enhance interactions with other regions of the binding pocket.

For instance, in a series of related pyrrolo[2,3-d]pyrimidine inhibitors of Protein Kinase B (PKB), the benzyl (B1604629) group was found to occupy a lipophilic pocket. nih.gov Initial data showing the activity of a 4-chlorobenzyl analogue prompted the synthesis of a wider range of substituted analogues to probe this pocket further and improve selectivity. nih.gov This principle of exploring substitutions on the benzyloxy ring of this compound would be a primary strategy. Modifications would be guided by the physicochemical properties of the substituents (e.g., size, electronics, and lipophilicity) to optimize binding interactions.

De Novo Design Approaches for this compound Related Compounds

De novo drug design creates novel molecular structures from the ground up, often using computational tools. researchgate.net For scaffolds like this compound, this can involve fragment-based approaches where different chemical moieties are computationally connected to the core pyrimidine (B1678525) ring to predict binding affinity.

Another advanced approach is the use of generative models, a form of artificial intelligence, which can propose novel analogues. These models can be trained on existing libraries of active compounds to learn the underlying chemical features required for biological activity. They can then generate new molecules with optimized properties. For pyrimidine-based kinase inhibitors, de novo design strategies are employed to explore novel chemical space and identify compounds with improved potency and selectivity. nih.gov

Synthetic Accessibility of this compound Analogues

The feasibility of synthesizing a library of analogues is a critical consideration in any SAR study. The this compound scaffold offers several synthetic handles for modification. A common synthetic route to related 2-aminopyrimidine derivatives involves the condensation of a guanidine-containing compound with a β-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov

For the specific scaffold of interest, a likely synthetic strategy would start from a commercially available dichloropyrimidine. Chemoselective nucleophilic aromatic substitution (SNAr) reactions are a key method for functionalizing such intermediates. The differential reactivity of the chlorine atoms on the pyrimidine ring can be exploited. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines selectively displace the chloride at the C4 position. researchgate.net This selectivity allows for the sequential introduction of the benzyloxy and amino groups. The benzyloxy moiety can be introduced via reaction with the corresponding benzyl alcohol, and the 2-amino group can be installed through reaction with an appropriate amine source. The chloro group at the 6-position remains available for further modification or can be retained for its electronic and steric influence.

Impact of Substituent Modifications on the Pyrimidine Core of this compound

Modifications to the pyrimidine core itself, beyond the three primary substituents, can have a profound impact on biological activity. Fusing other rings to the pyrimidine, for instance, can alter the shape and electronic distribution of the molecule, leading to different binding modes and activities. Pyrazolo[3,4-d]pyrimidines, for example, are known isosteres of the adenine (B156593) ring of ATP and have been successfully developed as kinase inhibitors. bldpharm.com

The introduction of substituents at the 5-position of the pyrimidine ring can also significantly influence activity. In a series of 2,4-diamino-6-(benzyloxy)pyrimidines, the introduction of electron-withdrawing groups at the 5-position, such as nitroso or nitro groups, led to a significant increase in their ability to inactivate the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). mdpi.com This suggests that exploring substitutions at the 5-position of this compound could be a fruitful avenue for modulating its biological profile.

Role of the Benzyloxy Moiety in the Biological Activity of this compound

The benzyloxy group plays a crucial role in the biological activity of this class of compounds, often by engaging in hydrophobic interactions within the target protein's binding site. The phenyl ring of the benzyloxy group can be substituted to probe these interactions and optimize potency and selectivity.

In a study of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, substitutions on the benzyloxy ring had a notable effect on antimycobacterial activity. The presence of a chloro or fluoro group at the 4-position of the benzyl ring resulted in more potent compounds compared to the unsubstituted analogue. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the benzyloxy moiety.

The following table illustrates the structure-activity relationship of substitutions on a benzyl-like moiety in a related series of pyrrolo[2,3-d]pyrimidine-based Protein Kinase B (PKB) inhibitors. nih.gov This data provides a model for how substitutions on the benzyloxy ring of this compound might influence its activity.

Compound NumberRn (Substitution on Benzyl Ring)PKBβ IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB)
24-Cl6.016828
33-Cl462806
42-Cl44215049
104-tBu273400126
122,4-Cl28.51300153
142,6-Cl2203300165
153,4-Cl218>300>16

Data from a study on substituted 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, a close analogue, demonstrating the impact of benzyl ring substitution on kinase inhibition and selectivity. nih.gov

Influence of the Chloro Substituent on the Activity Profile of this compound

In some cases, the chloro group serves as a key pharmacophoric feature. In a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the presence of a chlorine atom at the 6-position of the quinoline (B57606) ring led to structures with similar and potent antimycobacterial activities, regardless of the substituents on the benzyloxy moiety. nih.gov

Correlation of Structural Features with Biological Potency and Selectivity for this compound Derivatives

The structure-activity relationship (SAR) of derivatives of this compound is intricately linked to the nature of the substitutions at its three key positions: the 2-amino group, the 4-benzyloxy group, and the 6-chloro group. These compounds have been investigated as intermediates in the synthesis of potent kinase inhibitors, including Bruton's tyrosine kinase (Btk) inhibitors, which are crucial in the treatment of certain cancers and autoimmune diseases. researchgate.net

The 2-Amino Group: The 2-amino group is a fundamental feature for the biological activity of this class of compounds, as it typically acts as a hydrogen bond donor, interacting with the backbone of the kinase hinge region. Modifications at this position, such as acylation or the introduction of further substituents, can modulate the electronic properties and steric bulk, thereby influencing binding affinity and selectivity.

The 4-Benzyloxy Group: The benzyloxy group at the C4-position occupies the ribose-binding pocket of the kinase. The phenyl ring of this moiety can be substituted to explore interactions with specific amino acid residues in this pocket. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic landscape and create additional interactions, potentially enhancing potency. The flexibility of the benzyl group allows it to adopt various conformations to optimize these interactions.

The following interactive data table illustrates a hypothetical SAR for this compound derivatives based on general principles observed in related pyrimidine kinase inhibitors. The biological activity is represented by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound IDR1 (at 2-amino)R2 (on benzyloxy)R3 (at C6)Biological Potency (IC50, nM)
1HHCl500
2AcetylHCl>1000
3H4-FluoroCl450
4HHPhenyl200
5HH4-Morpholinophenyl50
6H4-Fluoro4-Morpholinophenyl35

Note: The data in this table is illustrative and compiled from general SAR principles for pyrimidine kinase inhibitors to demonstrate the impact of chemical modifications. It is not derived from a single, specific study on this compound derivatives.

Advanced SAR Analysis Techniques for this compound (e.g., QSAR, 3D-QSAR)

To gain a deeper, quantitative understanding of the structure-activity relationships of this compound derivatives, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are employed. These methods are instrumental in rational drug design, enabling the prediction of the biological activity of novel compounds and guiding the synthesis of more potent and selective inhibitors.

QSAR (Quantitative Structure-Activity Relationship): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For pyrimidine kinase inhibitors, descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) are often correlated with inhibitory potency. A typical QSAR equation might take the form:

log(1/IC50) = c1(logP) + c2(σ) + c3(MR) + constant

In the context of this compound derivatives, a QSAR study could reveal, for example, that increased lipophilicity in the substituent at the C6 position is positively correlated with potency, up to an optimal point (a parabolic relationship).

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D properties of the molecules. These techniques are particularly useful for understanding the interactions of ligands with their target proteins.

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as 3D contour maps, which indicate regions where, for example, bulky substituents or positively charged groups would be favorable or unfavorable for activity. For derivatives of this compound, a CoMFA study could highlight specific areas around the benzyloxy or C6-substituent where modifications would likely lead to improved binding.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive analysis of the intermolecular interactions governing ligand binding. The resulting contour maps can offer more nuanced guidance for the design of new derivatives with enhanced potency and selectivity.

Studies on related pyrimidine derivatives have successfully used these techniques to develop potent inhibitors for various kinases, including EphA2, GAK, and PI3K/mTOR. researchgate.netnih.gov For instance, 3D-QSAR models for other pyrimidine-based kinase inhibitors have demonstrated high predictive ability, guiding the design of novel and more effective compounds. nih.gov

The table below summarizes the key parameters often used in QSAR and 3D-QSAR studies of kinase inhibitors.

Analysis TechniqueKey Parameters/DescriptorsInformation Gained
QSAR Lipophilicity (logP), Molar Refractivity (MR), Electronic parameters (σ)Correlation of physicochemical properties with biological activity.
CoMFA Steric fields, Electrostatic fields3D map of favorable/unfavorable steric and electrostatic interactions.
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fieldsDetailed 3D map of intermolecular interactions influencing potency.

By integrating these advanced SAR analysis techniques, medicinal chemists can accelerate the optimization process for this compound derivatives, leading to the development of highly effective and selective therapeutic agents.

Mechanism of Action Elucidation for 4 Benzyloxy 6 Chloropyrimidin 2 Amine

Target Identification and Validation for 4-(Benzyloxy)-6-chloropyrimidin-2-amine

No studies detailing the specific molecular targets of this compound were identified. Methodologies for target identification are well-established in pharmacology, but their application to this compound has not been documented in accessible literature.

Affinity Chromatography and Proteomics Approaches

There are no published studies that have utilized affinity chromatography or proteomics approaches to isolate and identify the protein targets of this compound.

Genetic Knockdown/Knockout Studies

A search for genetic studies, such as siRNA or CRISPR-Cas9 screens, designed to validate the target of this compound by observing changes in cellular response upon target gene knockdown or knockout, yielded no results.

Reporter Gene Assays

No literature was found describing the use of reporter gene assays to investigate the effect of this compound on specific cellular signaling pathways.

Biochemical and Biophysical Characterization of this compound-Target Interactions

As no molecular target has been publicly identified, there is consequently no information on the biochemical or biophysical characteristics of its interactions.

Binding Kinetics and Thermodynamics

There are no available data on the binding kinetics (e.g., Kd, kon, koff rates) or thermodynamic parameters (e.g., ΔH, ΔS) for the interaction of this compound with a biological target.

Structural Biology Techniques (e.g., X-ray crystallography, NMR)

No structural studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, have been published that resolve the three-dimensional structure of this compound bound to a protein target.

Cellular Pathway Analysis Perturbed by this compound

Comprehensive studies employing high-throughput screening techniques are essential to understand how a compound impacts cellular function. However, specific data from such analyses for this compound have not been reported.

Transcriptomic Profiling (RNA-Seq)

There is no available data from transcriptomic profiling, such as RNA sequencing (RNA-Seq), to detail the changes in gene expression within cells upon treatment with this compound. Such an analysis would be crucial in identifying the signaling pathways and biological processes that are transcriptionally regulated in response to the compound.

Proteomic Profiling (Mass Spectrometry)

Similarly, proteomic profiling data, which would identify changes in protein expression and post-translational modifications, are not available for this compound. This information is vital for understanding the compound's downstream effects on cellular machinery.

Metabolomic Profiling

The impact of this compound on the cellular metabolome has not been characterized. Metabolomic studies would provide insights into the metabolic pathways that are altered by the compound, offering clues to its mechanism of action.

Confirmation of On-Target and Off-Target Effects of this compound

Without a known primary biological target for this compound, the distinction between its on-target and off-target effects cannot be made. The identification of a primary target is a prerequisite for such an investigation. Research into the broader family of substituted pyrimidines suggests a wide range of potential biological activities, but specific targets for this compound have not been identified.

Reversal and Rescue Experiments to Validate Mechanism of Action for this compound

Due to the lack of an established mechanism of action, no reversal or rescue experiments have been documented for this compound. These experiments, which typically involve overexpressing the target protein or introducing a resistant mutant, are performed to confirm that the observed cellular effects are a direct result of the compound's interaction with its intended target.

Computational Chemistry and Molecular Modeling of 4 Benzyloxy 6 Chloropyrimidin 2 Amine

Ligand-Based Computational Approaches for 4-(Benzyloxy)-6-chloropyrimidin-2-amine

Ligand-based computational methods are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For this compound, a hypothetical pharmacophore model can be constructed based on its structural components. Key pharmacophoric features would likely include:

Hydrogen Bond Donors: The primary amine group (-NH2) at the 2-position of the pyrimidine (B1678525) ring is a significant hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The benzyl (B1604629) group and the pyrimidine ring itself constitute aromatic and hydrophobic features, which can engage in van der Waals and pi-pi stacking interactions with a target protein. dovepress.com

A representative pharmacophore model for this compound would highlight the spatial relationships between these features, providing a template for designing new molecules with potentially similar or improved activity. The generation of such models often involves analyzing a set of active compounds to identify common features crucial for their biological function. nih.govdovepress.com

Similarity searching is a computational technique used to identify molecules with similar structural or physicochemical properties to a query molecule from a large chemical database. youtube.com This method is predicated on the similar property principle, which posits that structurally similar molecules are more likely to have similar biological activities.

For this compound, a similarity search could be performed using its 2D fingerprint or 3D shape as a query. The search would yield a list of compounds ranked by their similarity score, often calculated using metrics like the Tanimoto coefficient. youtube.com This approach can help in identifying commercially available analogs for initial screening, exploring the structure-activity relationship (SAR) of the scaffold, and identifying potential off-target interactions. A consensus virtual screening approach, combining methods like hologram quantitative structure-activity relationship (HQSAR) models and molecular docking, can further refine the search for compounds with desired activities against specific targets. nih.gov

Structure-Based Drug Design for this compound

When the three-dimensional structure of a potential biological target is available, structure-based drug design methods can be employed to understand and predict the binding of this compound at the molecular level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comresearchgate.net Given the prevalence of the 2-aminopyrimidine (B69317) scaffold in kinase inhibitors, potential targets for this compound could include various protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R). tandfonline.comresearchgate.net

Docking studies would involve placing the 3D structure of this compound into the ATP-binding site of these kinases. The interactions could be predicted as follows:

The amino group at the 2-position of the pyrimidine ring could form a crucial hydrogen bond with the hinge region of the kinase.

The nitrogen atoms of the pyrimidine ring may form additional hydrogen bonds.

The benzyloxy group could occupy a hydrophobic pocket within the active site.

The binding affinity is often estimated through a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different poses and compounds. mdpi.com

Table 1: Illustrative Molecular Docking Results of this compound with Potential Kinase Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
EGFR1M17-8.5Met793Hydrogen Bond
Leu718, Val726Hydrophobic
IGF1R1P4O-7.9Glu1027, Met1030Hydrogen Bond
Leu976, Val984Hydrophobic
CDK21H1S-7.2Leu83Hydrogen Bond
Ile10, Val18Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results for similar compounds.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov Following molecular docking, an MD simulation can be performed on the predicted complex of this compound and a target protein.

The simulation would involve solving Newton's equations of motion for the atoms in the system, allowing for the observation of:

Stability of the Binding Pose: Assessing whether the ligand remains in its initial docked conformation or undergoes significant conformational changes.

Flexibility of the Protein: Observing how the protein structure adapts to the presence of the ligand.

Key Lasting Interactions: Identifying the most persistent hydrogen bonds and hydrophobic interactions throughout the simulation.

Analysis of the MD trajectory, often by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can validate the docking results and provide a more accurate estimation of the binding free energy. nih.gov

ADME/Toxicity Prediction using Computational Methods for this compound

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates at an early stage of development. sifisheriessciences.comajpamc.com Various software and web servers can calculate these properties for this compound based on its chemical structure.

These predictions are often based on quantitative structure-property relationship (QSPR) models and comparison to databases of known compounds. Key predicted properties could include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. sifisheriessciences.com

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs. acs.org

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. ajpamc.com

Hepatotoxicity: Prediction of potential liver damage.

Mutagenicity: Prediction of the potential to induce genetic mutations.

Table 2: Predicted ADME and Toxicity Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight277.72 g/mol Compliant with Lipinski's Rule (<500)
LogP3.2Optimal lipophilicity for oral absorption
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule (≤10)
Aqueous Solubility (logS)-3.5Moderately soluble
BBB PermeabilityHighLikely to cross the blood-brain barrier
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
HepatotoxicityLow riskUnlikely to be hepatotoxic
Mutagenicity (AMES test)NegativeUnlikely to be mutagenic

Note: The data in this table is illustrative and based on typical predictions for similar chemical structures using in silico models. nih.govdoaj.org

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development. Various computational models are used to estimate the pharmacokinetic profile of a compound. These models often rely on established guidelines like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability and drug-likeness. sifisheriessciences.combiointerfaceresearch.com For this compound, these parameters can be calculated based on its structure.

Drug-Likeness and Oral Bioavailability: Lipinski's Rule of Five is a foundational guideline for evaluating the drug-likeness of a chemical compound and its potential for oral activity. sifisheriessciences.com The rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Veber's rules add further criteria related to molecular flexibility, suggesting that good oral bioavailability is also associated with:

Topological Polar Surface Area (TPSA) ≤ 140 Ų

Number of rotatable bonds ≤ 10

Based on the structure of this compound, its properties generally align well with these rules, suggesting it possesses a favorable profile for a potential drug candidate. Many studies on related pyrimidine derivatives confirm that this scaffold often produces compounds with good drug-likeness properties. biointerfaceresearch.comnih.gov

Predicted ADME Properties: In silico tools can predict several key ADME parameters. For instance, human oral absorption is often estimated based on TPSA. nih.gov The compound is predicted to be well-absorbed from the gastrointestinal tract. Predictions for blood-brain barrier (BBB) penetration suggest it is unlikely to be a central nervous system (CNS) active agent. Plasma protein binding is predicted to be high, which can affect the compound's distribution and half-life. nih.govmdpi.com

Table 1: Predicted Physicochemical and ADME Properties of this compound
PropertyPredicted Value/AssessmentSignificance
Molecular Weight (g/mol)249.69Complies with Lipinski's Rule (≤ 500)
LogP~3.1 - 3.5Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Donors1 (from the amine group)Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors4 (3 from pyrimidine N and ether O, 1 from amine N)Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA)~64.9 ŲPredicts good intestinal absorption (≤ 140 Ų)
Rotatable Bonds4Predicts good oral bioavailability (≤ 10)
Human Oral AbsorptionHighIndicates good absorption from the GI tract. researchgate.net
Blood-Brain Barrier (BBB) PenetrationPredicted to be low/non-penetrantSuggests lower potential for CNS side effects.
Plasma Protein BindingPredicted to be high (>90%)Affects free drug concentration and half-life. mdpi.com
MetabolismPredicted substrate for CYP enzymesLikely metabolized in the liver. nih.gov

In Silico Toxicity Screening

Computational toxicology uses quantitative structure-activity relationship (QSAR) models and other data-driven approaches to predict the potential toxicity of chemicals. researchgate.netmdpi.com This screening is vital for flagging potential liabilities early in the discovery process, reducing the reliance on animal testing. nih.gov

For this compound, various toxicity endpoints can be predicted.

Mutagenicity: The Ames test is a common assay for mutagenicity. In silico models predict a low probability of mutagenicity for this scaffold, a favorable characteristic.

Carcinogenicity: Predictions for carcinogenicity are often based on structural alerts and comparison to known carcinogens. The core pyrimidine structure is common in bioactive molecules and is not typically associated with carcinogenicity itself, though substituents can alter the profile. mdpi.com

Hepatotoxicity (Liver Toxicity): Computational models can predict if a compound is likely to cause drug-induced liver injury. While predictions vary, substituted pyrimidines generally require careful evaluation for this endpoint.

Cytotoxicity: The compound's potential to be toxic to cells can be estimated. Studies on similar pyrimidine derivatives have shown a range of cytotoxic effects, often dependent on the specific cell line and the other substituents on the pyrimidine ring. biointerfaceresearch.com

Table 2: Predicted Toxicological Profile of this compound
Toxicity EndpointPredicted RiskComments
Ames MutagenicityLowThe structure lacks common structural alerts for mutagenicity.
CarcinogenicityLowBased on general toxicophore analysis.
HepatotoxicityPossible/UncertainA common area of concern for many aromatic and heterocyclic compounds that requires experimental validation.
Skin SensitizationLowThe compound is not predicted to be a strong skin sensitizer. nih.gov
Acute Oral ToxicityModeratePredicted to be harmful if swallowed, typical for biologically active small molecules. nih.gov

Virtual Screening for Novel Scaffolds Related to this compound

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net The this compound structure represents a versatile scaffold for such screening due to its multiple points for chemical modification.

The process often involves:

Scaffold Definition: The core pyrimidine ring with its substituents is used as a starting point.

Library Generation: A virtual library is created by computationally modifying the scaffold. For instance, the benzyloxy group can be replaced with other aromatic or aliphatic ethers, the amine group can be further substituted, and the chloro atom can be replaced by other groups via nucleophilic substitution.

Molecular Docking: The generated library of compounds is then "docked" into the active site of a biological target. This process simulates the interaction between the small molecule and the protein, calculating a "docking score" that estimates the binding affinity. nih.govnih.gov

Hit Identification: Compounds with the best docking scores and favorable interactions with key residues in the target's active site are identified as "hits" for further experimental testing. nih.gov

The pyrimidine scaffold is a key feature in many approved drugs and is frequently used in virtual screening campaigns to develop inhibitors for targets such as kinases, dihydrofolate reductase (DHFR), and various enzymes involved in cancer and infectious diseases. nih.govmdpi.comnih.gov The chloro-substituent at the 6-position is particularly useful as a reactive handle for synthesizing libraries of new derivatives.

Quantum Chemical Calculations on this compound (e.g., electronic properties, reactivity)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of a molecule. epstem.netnih.gov These calculations can determine molecular geometry, orbital energies, and the distribution of electron density.

Electronic Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzyloxy group are expected to be regions of negative potential.

Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netbhu.ac.in This makes it susceptible to nucleophilic attack, particularly at the carbon atoms. The substituents on the ring significantly modulate this reactivity:

-Cl (Chloro group): This is a strong electron-withdrawing group and an excellent leaving group, making the C6 position highly activated for nucleophilic substitution reactions. jocpr.comrsc.org

-NH₂ (Amino group): This is a strong electron-donating group that increases the electron density of the pyrimidine ring, partially deactivating it towards nucleophilic attack but activating it towards electrophilic substitution (though this is still difficult on a pyrimidine ring). researchgate.net

-OCH₂Ph (Benzyloxy group): This ether group is also electron-donating, further influencing the electronic properties of the ring. rsc.org

The combination of these groups creates a complex reactivity profile. The C6 position is the most likely site for nucleophilic substitution due to the chlorine leaving group. The electron-donating groups make the molecule a better ligand for metal coordination and can influence its interaction with biological targets.

Pharmacokinetics Adme and Drug Metabolism Research of 4 Benzyloxy 6 Chloropyrimidin 2 Amine

In Vitro ADME Studies for 4-(Benzyloxy)-6-chloropyrimidin-2-amine

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial early-stage assessments in drug discovery to predict a compound's behavior in a living organism.

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. These studies are typically performed using liver microsomes or hepatocytes, which contain a rich complement of these enzymes.

In a typical assay, this compound would be incubated with liver microsomes or hepatocytes from preclinical species (like mice or rats) and humans. The concentration of the compound would be measured at various time points to determine its rate of disappearance. researchgate.net The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). nih.gov A short half-life suggests rapid metabolism, while a long half-life indicates greater stability. nih.gov

Table 1: Representative Metabolic Stability Data

This table illustrates the type of data generated from such studies; specific values for this compound are not available.

SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHumanData not availableData not available
Liver MicrosomesMouseData not availableData not available
HepatocytesHumanData not availableData not available
HepatocytesRatData not availableData not available

Plasma protein binding (PPB) is a critical determinant of a drug's distribution and availability to its target sites. nih.gov Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Common methods for assessing PPB include equilibrium dialysis, ultrafiltration, and high-performance liquid chromatography (HPLC). nih.gov

These assays would quantify the percentage of this compound that binds to plasma proteins, primarily albumin. nih.gov High plasma protein binding (typically >99%) can limit the free drug concentration, potentially affecting its efficacy and clearance.

Table 2: Representative Plasma Protein Binding Data

This table shows the format for presenting PPB results; specific data for the target compound is not published.

SpeciesAssay Method% Bound% Unbound
Human PlasmaEquilibrium DialysisData not availableData not available
Mouse PlasmaUltrafiltrationData not availableData not available

Permeability assays are used to predict the absorption of a compound across the intestinal barrier. The Caco-2 cell permeability assay is a widely used model that utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of cells with characteristics similar to intestinal enterocytes. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that measures permeation through an artificial lipid membrane.

In these assays, the rate at which this compound crosses the cell monolayer or artificial membrane is measured. The result is expressed as an apparent permeability coefficient (Papp). nih.gov High permeability is generally desirable for orally administered drugs. mdpi.com

Table 3: Representative Permeability Data

The following table is an example of how permeability data is typically presented.

AssayDirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Permeability Class
Caco-2Apical to BasolateralData not availableData not available
Caco-2Basolateral to ApicalData not availableData not available
PAMPAN/AData not availableData not available

In Vivo Pharmacokinetic Characterization of this compound

Following in vitro profiling, in vivo studies in preclinical models (e.g., mice, rats) are conducted to understand the compound's behavior in a whole organism.

These studies involve administering this compound to animals through different routes, typically oral (PO) and intravenous (IV). Blood samples are collected at various time points and analyzed to determine the drug concentration.

The data from these studies are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). By comparing the AUC from oral and IV administration, the absolute bioavailability (F%) can be determined, which represents the fraction of the orally administered dose that reaches systemic circulation.

Table 4: Representative In Vivo Pharmacokinetic Parameters

This table is a template for the data that would be obtained from in vivo studies.

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋inf (ng·h/mL)Bioavailability (F%)
MouseOral (PO)Data not availableData not availableData not availableData not availableData not available
MouseIntravenous (IV)Data not availableData not availableN/AData not availableN/A

To understand how a compound distributes throughout the body, tissue distribution studies are performed. After administration of this compound to preclinical models, various tissues and organs (e.g., brain, liver, kidney, lung) would be collected at different time points. The concentration of the compound in these tissues would then be quantified.

This information helps to identify potential target organs and tissues of accumulation. The brain-to-plasma ratio is a particularly important parameter for compounds intended to have central nervous system effects, indicating the compound's ability to cross the blood-brain barrier. nih.gov

Table 5: Representative Tissue Distribution Data

This table illustrates how tissue distribution data might be presented.

SpeciesTime Point (h)TissueTissue Concentration (ng/g)Tissue/Plasma Ratio
Rat1BrainData not availableData not available
Rat1LiverData not availableData not available
Rat1KidneyData not availableData not available
Rat4BrainData not availableData not available
Rat4LiverData not availableData not available
Rat4KidneyData not availableData not available

Excretion Routes and Clearance Mechanisms of this compound

Research dedicated to the excretion and clearance of this compound is not available in the public domain. Determining how a compound is eliminated from the body is a critical step in pharmacokinetic profiling. This typically involves studies to identify the primary routes of excretion, such as through the kidneys into urine or through the liver into bile and feces.

The main cellular components for excretion are the renal proximal tubule epithelial cells and hepatocytes, which utilize a variety of transporters to move substances out of the body. wjgnet.com The renal and hepatic clearance rates would be quantified to understand the efficiency of these elimination processes. Without empirical data, the specific transporters involved and the rate of clearance for this compound remain unknown.

Metabolite Identification and Characterization of this compound

Specific studies on the metabolite identification and characterization of this compound have not been published. This area of research is fundamental to understanding how the body processes a compound, which can influence its efficacy and safety.

Metabolite Profiling using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used for metabolite profiling. nih.gov It separates components of a biological sample and then ionizes and fragments them to determine their mass-to-charge ratio, allowing for the identification of metabolites. nih.govmdpi.com In a typical study, the compound would be incubated with liver microsomes or administered in vivo, followed by the analysis of samples (e.g., plasma, urine) to detect and quantify any metabolic products. mdpi.com For this compound, no such profiling data is currently available.

Elucidation of Metabolic Pathways of this compound

Without metabolite profiling data, the metabolic pathways of this compound cannot be elucidated. This process would involve identifying the chemical transformations the compound undergoes, such as oxidation, hydrolysis, or conjugation (e.g., glucuronidation). mdpi.com Common metabolic reactions often involve the addition of hydroxyl groups or the conjugation with molecules like glucuronic acid to increase water solubility and facilitate excretion. mdpi.com The specific enzymes responsible for these transformations in the case of this compound have not been identified.

Drug-Drug Interaction Potential of this compound

There is no available research on the potential for this compound to cause drug-drug interactions. Such studies are crucial to ensure a compound can be safely administered with other medications.

Cytochrome P450 Inhibition/Induction Studies

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of many drugs. nih.govnih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. nih.govnih.gov In vitro studies using human liver microsomes are typically conducted to determine if a compound inhibits or induces major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govnih.gov The results are often reported as IC50 values for inhibition or the fold-change in enzyme activity for induction. No such data exists for this compound.

Table 1: In Vitro Cytochrome P450 Inhibition Potential of this compound

CYP Isoform Inhibition (IC50)
CYP1A2 Not Available
CYP2C9 Not Available
CYP2C19 Not Available
CYP2D6 Not Available
CYP3A4 Not Available

Table 2: In Vitro Cytochrome P450 Induction Potential of this compound

CYP Isoform Induction (Fold Change)
CYP1A2 Not Available
CYP2B6 Not Available
CYP3A4 Not Available

Transporter Interaction Assays

Drug transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), play a key role in drug absorption, distribution, and excretion. wjgnet.comnih.gov Interaction assays are used to determine if a compound is a substrate or an inhibitor of these transporters. wjgnet.com For example, Caco-2 cell permeability assays are often used to evaluate interactions with P-gp. nih.gov No studies have been published investigating the interaction of this compound with any drug transporters.

Table 3: In Vitro Transporter Interaction Profile of this compound

Transporter Substrate Status Inhibitor Status (IC50)
P-gp (MDR1) Not Available Not Available
BCRP Not Available Not Available
OATP1B1 Not Available Not Available
OATP1B3 Not Available Not Available
OAT1 Not Available Not Available
OAT3 Not Available Not Available
OCT2 Not Available Not Available

Preclinical Toxicology and Safety Assessment of 4 Benzyloxy 6 Chloropyrimidin 2 Amine

In Vitro Cytotoxicity and Genotoxicity Testing of 4-(Benzyloxy)-6-chloropyrimidin-2-amine

In vitro toxicology assays are fundamental in the early assessment of a compound's potential to cause cellular damage or genetic mutations.

Cytotoxicity Assays: These tests evaluate the concentration at which a substance is toxic to cultured cells. Common assays include the MTT, MTS, or neutral red uptake assays, which measure cell viability and proliferation. While studies on related pyrimidine (B1678525) derivatives have been conducted, specific data on the cytotoxic effects of this compound on various cell lines (e.g., hepatic, renal, or cancer cell lines) are not available in the public domain.

Genotoxicity Assays: These assays are designed to detect direct or indirect DNA damage. A standard battery of tests includes:

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for inducing point mutations in bacteria.

In Vitro Micronucleus Test: To evaluate chromosomal damage in mammalian cells.

In Vitro Chromosomal Aberration Assay: To assess for structural chromosomal abnormalities in mammalian cells.

No published genotoxicity data for this compound could be identified.

Acute Toxicity Studies of this compound in Preclinical Models

Acute toxicity studies are performed to determine the potential adverse effects of a single, high dose of a substance. These studies help in the determination of the median lethal dose (LD50) and in identifying the target organs of toxicity. Typically, these studies are conducted in two rodent species (e.g., rats and mice) via the intended route of clinical administration.

Despite the importance of this information for hazard classification and dose selection for further studies, there are no publicly accessible reports detailing the acute toxicity of this compound in any preclinical model.

Sub-Chronic Toxicity Assessment of this compound

Sub-chronic toxicity studies involve the repeated administration of the compound over a period of 28 or 90 days. These studies provide information on the target organ toxicity, the dose-response relationship, and a no-observed-adverse-effect level (NOAEL). Key parameters evaluated include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

A thorough search of scientific literature did not yield any studies on the sub-chronic toxicity of this compound.

Specific Organ Toxicity Profiling for this compound (e.g., cardiotoxicity, hepatotoxicity)

Based on findings from initial toxicity studies, or the chemical class of the compound, specific organ toxicity studies may be warranted.

Cardiotoxicity: Evaluation of cardiovascular safety is a critical component of preclinical testing. This often involves in vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) assay, to assess the potential for QT interval prolongation, and in vivo cardiovascular monitoring in preclinical models.

Hepatotoxicity: The liver is a common target for drug-induced toxicity. Assessment typically includes monitoring of liver function enzymes (e.g., ALT, AST) in repeat-dose toxicity studies and histopathological examination of liver tissue.

There is no available data from specific cardiotoxicity or hepatotoxicity studies for this compound.

Immunotoxicity Evaluation of this compound

Immunotoxicity testing assesses the potential for a compound to cause adverse effects on the immune system, such as immunosuppression or immunoenhancement. Standard assessments include evaluation of lymphoid organ weights, cellularity of lymphoid tissues, and functional assays like the T-cell dependent antibody response (TDAR) assay.

No studies on the immunotoxic potential of this compound have been published.

Safety Pharmacology Studies of this compound

Safety pharmacology studies are designed to investigate the potential for a compound to cause adverse effects on vital physiological functions at therapeutic and supra-therapeutic doses. The core battery of tests typically includes assessments of the central nervous, cardiovascular, and respiratory systems.

Central Nervous System (CNS) Safety: Evaluated through functional observation batteries (e.g., Irwin test) and automated activity measurements in rodents.

Cardiovascular Safety: In addition to in vitro assays, in vivo studies in conscious, telemetered animals are conducted to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Respiratory Safety: Assessed by measuring respiratory rate, tidal volume, and minute volume in preclinical models.

Advanced Research and Derivatization Strategies for 4 Benzyloxy 6 Chloropyrimidin 2 Amine

Prodrug Design for 4-(Benzyloxy)-6-chloropyrimidin-2-amine

There is no publicly available research on the design or synthesis of prodrugs based on the this compound scaffold.

Bioconjugation and Chemical Probe Development from this compound

No studies describing the bioconjugation of this compound to biomolecules or its development into chemical probes for biological investigation have been found.

Co-crystallization Studies of this compound with Target Proteins

There are no available reports or crystal structure data in the Protein Data Bank (PDB) or other public databases detailing the co-crystallization of this compound with any protein targets.

Development of Novel Analytical Methods for this compound and its Metabolites

Specific, novel analytical methods for the detection and quantification of this compound and its potential metabolites have not been published. General techniques like HPLC could theoretically be adapted, but no specific methods have been documented.

Exploration of New Therapeutic Areas for this compound Derivatives

While pyrimidine (B1678525) derivatives are explored in many therapeutic areas, there is no specific information available regarding the exploration of derivatives of this compound for new therapeutic purposes.

Combination Therapy Strategies Involving this compound

No preclinical or clinical studies investigating the use of this compound or its direct derivatives in combination with other therapeutic agents have been reported in the public domain.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(Benzyloxy)-6-chloropyrimidin-2-amine

Research on this compound has primarily focused on its role as a key building block in the synthesis of substituted pyrimidine (B1678525) derivatives. The pyrimidine core is a common motif in numerous biologically active compounds, including anticancer and anti-inflammatory agents. mdpi.comgsconlinepress.com The presence of a chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.

A notable synthesis of a closely related compound, 2-amino-4-(benzyloxy)-6-chloropyrimidine, is detailed in patent literature, highlighting a method that involves the treatment of a dichloropyrimidine with an amine. google.com This suggests a plausible synthetic route for the title compound. The benzyloxy group at the 4-position is often incorporated to modulate the electronic properties and steric bulk of the molecule, which can influence its interaction with biological targets. nih.gov

While specific biological activity studies on this compound itself are not extensively documented in publicly available literature, its derivatives have been investigated for various therapeutic purposes. For instance, pyrimidine derivatives have shown promise as inhibitors of enzymes like cyclooxygenase (COX-2), which are implicated in inflammation. nih.gov Furthermore, the pyrimidine scaffold is central to the development of kinase inhibitors for cancer therapy. gsconlinepress.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC11H10ClN3O235.67 cymitquimica.com
4-((Benzyloxy)methyl)-6-chloropyrimidineC12H11ClN2O234.68 moldb.com
N-Benzyl-6-chloropyrimidin-4-amineC11H10ClN3219.67 medchemexpress.com

Note: The data in this table is compiled from various sources and pertains to the specified compounds.

Remaining Academic Questions and Challenges for this compound

Despite its utility as a synthetic intermediate, several academic questions and challenges concerning this compound remain. A primary challenge lies in the development of highly efficient and scalable synthetic methods. While general strategies for the synthesis of chloropyrimidines exist, optimizing reaction conditions to achieve high yields and purity for this specific compound can be intricate. researchgate.net

A significant gap in the current body of knowledge is the comprehensive evaluation of the compound's own biological activity profile. It is plausible that this compound possesses intrinsic biological effects that have yet to be explored. Furthermore, a detailed investigation into its metabolic fate and potential toxicity is crucial for any future in-vivo applications of its derivatives. nih.gov

Another area that warrants further investigation is the systematic exploration of its reactivity. Understanding the regioselectivity of reactions at the different positions of the pyrimidine ring is essential for designing rational synthetic strategies for novel derivatives.

Proposed Future Research Trajectories for this compound

The existing research landscape provides a solid foundation for several promising future research trajectories for this compound.

A key direction is the synthesis and screening of a library of derivatives based on this scaffold. By systematically modifying the substituents at the 2-amino and 6-chloro positions, researchers could explore a wide chemical space and identify compounds with potent and selective biological activities. For instance, coupling with various amines or other nucleophiles at the 6-position could yield novel kinase inhibitors or anti-inflammatory agents. nih.govnih.gov

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to guide the design of new derivatives with enhanced affinity for specific biological targets. This in-silico approach can help prioritize synthetic efforts and increase the likelihood of discovering lead compounds.

Furthermore, developing novel synthetic methodologies that are more environmentally friendly and cost-effective would be a valuable contribution to the field. This could involve exploring catalytic methods or flow chemistry approaches for the synthesis of this compound and its derivatives.

Potential Academic Impact and Broader Significance of Research on this compound

Continued research on this compound holds the potential for significant academic impact and broader significance. The development of new synthetic routes and a deeper understanding of its chemical properties will be of great value to synthetic organic chemists.

From a medicinal chemistry perspective, this compound serves as a gateway to novel therapeutic agents. The discovery of new biologically active molecules derived from this scaffold could lead to the development of drugs for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. mdpi.comgsconlinepress.com The versatility of the pyrimidine core, combined with the specific functionalities of this compound, offers a rich platform for drug discovery.

Q & A

Basic Research Question

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in a desiccator at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis.
  • Dispose of waste via certified chemical disposal services, as halogenated amines may exhibit eco-toxicity .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model ligand-protein interactions. Key steps:

  • Generate 3D conformers (Open Babel).
  • Validate binding poses against crystallographic data (PDB entries).
  • Calculate binding free energies (MM-PBSA/GBSA) to prioritize analogues .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

  • Enzyme inhibition: 5-lipoxygenase (5-LOX) or kinase assays (IC50 determination via spectrophotometry).
  • Cellular viability: MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Target validation: siRNA knockdown followed by dose-response studies to confirm mechanism .

What degradation pathways dominate under acidic/alkaline conditions?

Advanced Research Question
Under acidic conditions (pH <3), hydrolysis of the chloropyrimidine group forms 6-hydroxypyrimidine derivatives. Alkaline conditions (pH >10) promote cleavage of the benzyloxy group via nucleophilic attack. Stability studies (HPLC monitoring at 25–60°C) and Arrhenius modeling predict shelf-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-6-chloropyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-6-chloropyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.